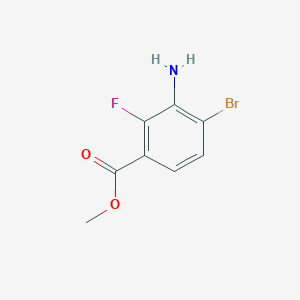![molecular formula C9H5BrN2O4 B13920584 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is a heterocyclic compound that features a bromine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring system, with carboxylic acid groups at the 3rd and 4th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid typically involves the bromination of pyrazolo[1,5-a]pyridine derivatives followed by carboxylation. One common method includes the reaction of pyrazolo[1,5-a]pyridine with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 6th position. Subsequent carboxylation reactions can be carried out using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazolo[1,5-a]pyridine derivatives.
- Oxidized or reduced forms of the original compound.
- Esterified products when reacted with alcohols .
Aplicaciones Científicas De Investigación
6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid groups play crucial roles in binding to these targets, leading to modulation of their activity. This compound can inhibit or activate various signaling pathways, depending on the context of its use .
Comparación Con Compuestos Similares
- 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
- 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
- Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Comparison: Compared to its analogs, 6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its higher solubility in polar solvents and its ability to form stronger interactions with biological targets .
Propiedades
Fórmula molecular |
C9H5BrN2O4 |
|---|---|
Peso molecular |
285.05 g/mol |
Nombre IUPAC |
6-bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-5(8(13)14)7-6(9(15)16)2-11-12(7)3-4/h1-3H,(H,13,14)(H,15,16) |
Clave InChI |
DWHMFRGRQJEJLF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=NN2C=C1Br)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


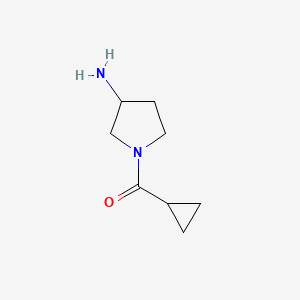
![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)
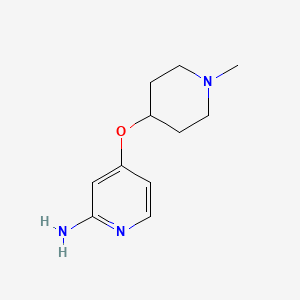
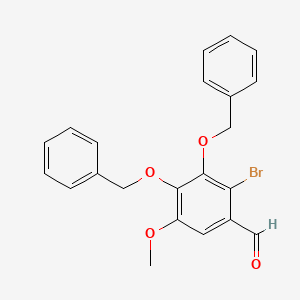
![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
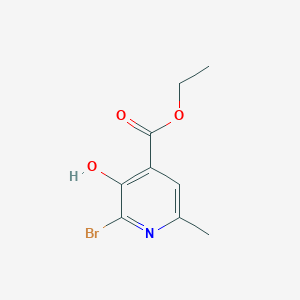

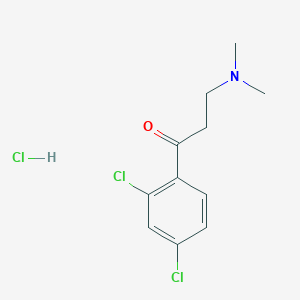
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
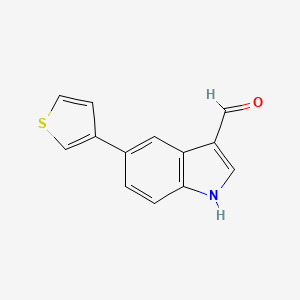


![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
